Methyl 4-methyl-2-nitrobenzoate
Description
Methyl 4-methyl-2-nitrobenzoate (C₉H₉NO₄) is a substituted benzoate ester featuring a nitro (-NO₂) group at the 2-position and a methyl (-CH₃) group at the 4-position of the aromatic ring. This compound belongs to the nitrobenzoate family, which is characterized by ester derivatives of nitrobenzoic acids. The nitro group confers strong electron-withdrawing effects, influencing the compound's reactivity, solubility, and crystallinity.
Properties
IUPAC Name |
methyl 4-methyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)8(5-6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVACYDFVBINGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-2-nitrobenzoate can be synthesized through the nitration of methyl 4-methylbenzoate. The nitration reaction involves the introduction of a nitro group (NO2) into the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: Methyl 4-methyl-2-aminobenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-methyl-2-nitrobenzoic acid and methanol
Scientific Research Applications
Methyl 4-methyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is studied for its potential therapeutic properties and as a building block for the synthesis of medicinal compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-nitrobenzoate primarily involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and methanol. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features of methyl 4-methyl-2-nitrobenzoate with its analogs:
| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| This compound | C₉H₉NO₄ | -NO₂ (2), -CH₃ (4) | Nitro, methyl, ester |
| Methyl 4-methylsulfonyl-2-nitrobenzoate | C₉H₉NO₆S | -NO₂ (2), -SO₂CH₃ (4) | Nitro, methylsulfonyl, ester |
| Methyl 2-methyl-4-nitrobenzoate | C₉H₉NO₄ | -NO₂ (4), -CH₃ (2) | Nitro, methyl, ester |
| Methyl 4-methoxy-2-nitrobenzoate | C₉H₉NO₅ | -NO₂ (2), -OCH₃ (4) | Nitro, methoxy, ester |
Key Observations :
- Positional Isomerism : Methyl 2-methyl-4-nitrobenzoate is a positional isomer of this compound, differing in the placement of the nitro and methyl groups. This alters electronic effects; the nitro group at the 2-position (ortho to the ester) increases steric hindrance and may reduce solubility compared to para-substituted analogs .
- Electron-Withdrawing vs.
Physical and Crystallographic Properties
Crystal Structure :
- Methyl 4-methylsulfonyl-2-nitrobenzoate: Crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters $ a = 9.0108 \, \text{Å}, b = 8.7671 \, \text{Å}, c = 14.4761 \, \text{Å}, \beta = 98.955^\circ $. The nitro group forms a dihedral angle of 21.33° with the benzene ring, while the ester group is tilted at 72.09° .
- Methyl 2-methyl-4-nitrobenzoate: No crystallographic data is provided, but positional isomerism likely results in distinct packing interactions compared to the 4-methyl-2-nitro derivative.
Intermolecular Interactions : Weak C–H···O hydrogen bonds stabilize the crystal lattice of methyl 4-methylsulfonyl-2-nitrobenzoate, occurring primarily in the (100) plane .
Biological Activity
Methyl 4-methyl-2-nitrobenzoate (CAS Number: 1824056-12-3) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a benzoate structure with a nitro group (-NO₂) and a methyl group (-CH₃) attached to the aromatic ring. Its molecular formula is . The presence of these functional groups contributes to its chemical reactivity and potential interactions with biological systems.
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal |
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although specific pathways remain to be elucidated.
2. Anticancer Properties
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
| Cell Line | Effect | Reference |
|---|---|---|
| HeLa (cervical cancer) | Induction of apoptosis | |
| MCF-7 (breast cancer) | Cell cycle arrest |
In vitro assays indicate that the compound can inhibit proliferation in these cell lines, suggesting a possible role as a chemotherapeutic agent.
The biological activity of this compound is hypothesized to stem from its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular macromolecules, leading to altered cellular functions. Additionally, the methyl group may enhance lipophilicity, facilitating membrane penetration.
Case Study 1: Antimicrobial Efficacy
A study conducted on various methyl benzoate derivatives demonstrated that this compound exhibited significant antimicrobial activity compared to other derivatives. The study utilized disk diffusion assays to evaluate efficacy against selected bacterial strains, confirming its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a separate investigation, researchers treated HeLa cells with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, supporting its role in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
